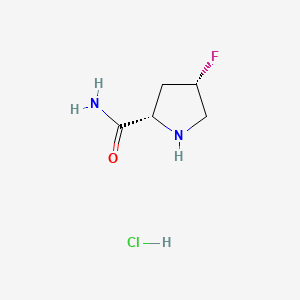

(2S,4S)-4-Fluoropyrrolidine-2-carboxamide hydrochloride

描述

Molecular Structure and Nomenclature

This compound possesses the molecular formula C₅H₁₀ClFN₂O with a molecular weight of 168.6 grams per mole. The compound is officially designated by the Chemical Abstracts Service number 426844-23-7 and carries the International Union of Pure and Applied Chemistry name (2S,4S)-4-fluoropyrrolidine-2-carboxamide;hydrochloride. The InChI Key for this compound is YIEACUBSPQGCLW-MMALYQPHSA-N, providing a unique identifier for computational and database applications.

The structural framework consists of a five-membered pyrrolidine ring containing one nitrogen atom, with specific substitutions at positions 2 and 4. The carboxamide functional group (-CONH₂) is attached at the 2-position of the pyrrolidine ring, while a fluorine atom occupies the 4-position. The complete structure is presented as a hydrochloride salt, indicating the protonation of the basic nitrogen center and the presence of a chloride counterion. This salt formation is crucial for the compound's stability and handling characteristics.

Alternative nomenclature for this compound includes several systematic names that emphasize different aspects of its structure. These include 4-cis-fluoro-L-prolinamide hydrochloride, (2S,4S)-4-fluoro-2-pyrrolidinecarboxamide hydrochloride, and (2S,4S)-2-carbamoyl-4-fluoropyrrolidine hydrochloride salt. Each of these names reflects the same molecular entity while highlighting specific structural features or stereochemical arrangements.

The Simplified Molecular Input Line Entry System representation of the compound is C1C(CNC1C(=O)N)F.Cl, which provides a linear notation describing the connectivity and arrangement of atoms within the molecule. This notation is particularly useful for computational applications and database searches, as it captures the essential structural information in a standardized format.

Stereochemical Configuration and Significance

The stereochemical designation (2S,4S) in the compound name is of paramount importance, as it precisely defines the three-dimensional arrangement of substituents around the chiral centers within the pyrrolidine ring. The pyrrolidine ring structure is prevalent in numerous natural alkaloids and is an important feature of the proline and hydroxyproline residues that pervade biochemistry in peptides and proteins. The chemical and biological properties of substituted pyrrolidine derivatives, along with many other compounds, hinge on the relative stereochemistry.

The (2S,4S) configuration indicates that both the 2-position (bearing the carboxamide group) and the 4-position (bearing the fluorine atom) have the S configuration according to the Cahn-Ingold-Prelog priority rules. This specific stereochemical arrangement places the fluorine atom and the carboxamide functionality in a cis relationship relative to each other on the pyrrolidine ring. This cis configuration is particularly significant because it influences the overall conformational preferences and chemical behavior of the molecule.

The stereochemical stability of fluorinated pyrrolidines is enhanced by anomeric and gauche effects that are induced by the presence of fluorine. In 3-fluoropyrrolidine systems, protonation typically results in a highly favored conformation in both the gas phase and solution where the fluorine and nitrogen atoms are cis, mirroring the behavior observed in analogous 4- and 6-membered ring systems. This conformational preference is attributed to an electrostatic gauche effect, where an attractive interaction reinforces the well-known hyperconjugative gauche effect.

The significance of the (2S,4S) configuration extends to the compound's relationship with natural proline derivatives. The spatial characteristics influencing the biological activities of pyrrolidine derivatives are due to the unrestricted conformation of the ring, which can be controlled and locked by the appropriate choice of substituents. Indeed, inductive and stereoelectronic factors influence the puckering of the pyrrolidine ring and, consequently, its pharmacological efficacy.

Physical and Chemical Properties

The physical properties of this compound reflect its ionic nature as a hydrochloride salt and the influence of the fluorine substitution on the pyrrolidine framework. The compound has a melting point of 232°C, indicating significant thermal stability characteristic of ionic organic compounds. The boiling point is reported as 337.3°C at 760 millimeters of mercury, demonstrating the compound's ability to withstand elevated temperatures before decomposition.

The flash point of the compound is 157.8°C, which is relevant for handling and storage considerations. This relatively high flash point indicates that the compound is not readily volatile at ambient temperatures and requires significant heating before it poses any fire hazards. The exact mass of the compound is 168.047 atomic mass units, while the polar surface area is calculated to be 55.12 square angstroms. The logarithm of the partition coefficient is 1.00280, suggesting moderate lipophilicity characteristics.

| Property | Value | Units |

|---|---|---|

| Molecular Weight | 168.6 | g/mol |

| Melting Point | 232 | °C |

| Boiling Point | 337.3 | °C at 760 mmHg |

| Flash Point | 157.8 | °C |

| Exact Mass | 168.047 | amu |

| Polar Surface Area | 55.12 | Ų |

| Log P | 1.00280 | - |

The chemical properties of the compound are significantly influenced by the presence of both the fluorine atom and the carboxamide functional group. Replacing hydrogen with fluorine increases the molecular size of congeneric molecules, with the molecular volume increasing gradually compared to non-fluorinated analogs. However, compared to other amino acid size differences, this increase appears to be quite unspectacular, and fluorinated analogs can in principle be recognized as proline by natural enzyme binding pockets.

The acid-base transitions in fluoroprolines are altered primarily due to the electron-withdrawing effect of the fluorine atoms. The local electrostatic potential of fluoroprolines is another important feature, where the substitution of a hydrogen atom at position 4 by fluorine inverts the sign of the potential. The fluorine atom creates a surface that is negatively charged, while the remaining carbon-hydrogen bond acquires an enhanced positive charge due to the electron-withdrawing effect of fluorine.

Historical Context in Fluorinated Pyrrolidine Research

The development of fluorinated pyrrolidine compounds, including this compound, represents a significant milestone in the evolution of fluorine chemistry and heterocyclic compound research. 4-Fluoroprolines were first employed in 1965, when they were used to investigate the mechanism of collagen hydroxylation and found to be incorporated successfully into collagen proteins. Although early studies focused mainly on collagen hydroxylation, 4-fluoroprolines have now been applied to study a wide variety of systems.

The historical significance of fluorinated pyrrolidines extends beyond their initial applications in biochemical research. 4-Fluoroprolines have emerged as powerful tools for studying collagen, as well as for engineering conformationally biased peptides and proteins. The development of practical synthesis methods for these compounds has been a continuous area of research, with various approaches being developed to access different stereoisomers efficiently.

The synthesis of fluoroprolines has improved significantly since the original reports, with nearly all syntheses employing displacement of the hydroxyl group of 4-hydroxyproline with a fluoride source. Early synthetic approaches involved activation of the hydroxyl group of protected 4-hydroxyproline as tosylate before displacement by inorganic fluoride at elevated temperatures, giving moderate yields of both stereoisomers. Subsequent developments focused on generalizing procedures for use with alternative protecting group schemes and improving overall yields.

The evolution of fluorinated pyrrolidine research has been marked by significant advances in synthetic methodology. The development of DAST (diethylaminosulfur trifluoride) and related fluorinating agents provided more efficient routes to these compounds, although preliminary work to bypass alcohol activation steps by employing organic fluorinating agents generally resulted in inseparable mixtures of stereoisomers. Successful syntheses of both 4-fluoroproline diastereomers from a single 4-hydroxyproline diastereomer were first reported in 1998, marking a significant advancement in the field.

The contemporary interest in fluorinated pyrrolidines has been driven by their unique properties and potential applications in various fields of chemical research. The development of automated radiosynthesis methods for fluorinated proline derivatives has further expanded the utility of these compounds in research applications. Modern synthetic approaches continue to focus on developing fully automated synthesis procedures that combine nucleophilic radiofluorination reactions with single-step deprotection processes.

属性

IUPAC Name |

(2S,4S)-4-fluoropyrrolidine-2-carboxamide;hydrochloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H9FN2O.ClH/c6-3-1-4(5(7)9)8-2-3;/h3-4,8H,1-2H2,(H2,7,9);1H/t3-,4-;/m0./s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YIEACUBSPQGCLW-MMALYQPHSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1C(CNC1C(=O)N)F.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1[C@@H](CN[C@@H]1C(=O)N)F.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5H10ClFN2O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10669804 | |

| Record name | (4S)-4-Fluoro-L-prolinamide--hydrogen chloride (1/1) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10669804 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

168.60 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

426844-23-7 | |

| Record name | 2-Pyrrolidinecarboxamide, 4-fluoro-, hydrochloride (1:1), (2S,4S)- | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=426844-23-7 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | (4S)-4-Fluoro-L-prolinamide--hydrogen chloride (1/1) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10669804 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 426844-23-7 | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

准备方法

Detailed Synthetic Routes and Conditions

| Step | Reaction Type | Reagents/Conditions | Outcome/Notes |

|---|---|---|---|

| 1 | Starting material | Chiral amino acid or protected pyrrolidine precursor | Provides stereochemical control at C-2 position |

| 2 | Enolate formation | Zinc or magnesium enolate generation | Enables diastereoselective fluorination |

| 3 | Fluorination | Electrophilic fluorinating agent (e.g., NFSI) or nucleophilic fluorination (e.g., DAST) | Introduces fluorine at C-4 with stereocontrol |

| 4 | Amide formation | Carbodiimide coupling or other amide bond formation | Converts acid/ester to carboxamide |

| 5 | Salt formation | Treatment with HCl in solvent (e.g., ether or methanol) | Forms hydrochloride salt for enhanced properties |

Industrial and Scale-Up Considerations

- Industrial synthesis often employs continuous flow chemistry to improve reaction control and scalability.

- Automated synthesis platforms allow for precise control of temperature, reagent addition, and reaction time to maintain stereochemical purity.

- Optimization focuses on maximizing yield and purity while minimizing by-products and racemization.

Research Findings and Analytical Data

- Purity of synthesized (2S,4S)-4-Fluoropyrrolidine-2-carboxamide hydrochloride typically exceeds 98%, confirmed by chromatographic and spectroscopic methods.

- Melting point range: 231–236 °C (decomposition) confirms compound identity and purity.

- Optical rotation: approximately -45° (c=1 in water), consistent with (2S,4S) stereochemistry.

- NMR spectroscopy (1H, 13C, and 19F) confirms the fluorine substitution and ring structure.

- High-resolution mass spectrometry (HRMS) confirms molecular weight of 168.6 g/mol (including HCl).

Summary Table of Key Preparation Parameters

| Parameter | Details |

|---|---|

| Molecular Formula | C5H9FN2O·HCl |

| Molecular Weight | 168.6 g/mol |

| Purity | ≥ 98% |

| Melting Point | 231–236 °C (decomposition) |

| Optical Rotation | -45° (c=1 in water) |

| Key Reagents | Zinc/Mg enolates, NFSI/DAST, carbodiimides, HCl |

| Typical Solvents | Dichloromethane, methanol, ether |

| Stereochemistry Control | Enolate-mediated diastereoselective fluorination |

Patent and Literature Sources

- Patent US7279584B2 describes methods for production of cis-4-fluoro-L-proline derivatives, which are closely related to the synthesis of this compound. This patent details protecting group strategies and fluorination steps to achieve high stereoselectivity.

- Scientific suppliers such as Thermo Fisher Scientific provide product specifications and certificates of analysis confirming the compound’s identity and quality.

- Research articles emphasize the use of zinc or magnesium enolate intermediates for stereoselective fluorination and subsequent amide formation.

化学反应分析

Types of Reactions

(2S,4S)-4-Fluoropyrrolidine-2-carboxamide hydrochloride undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding ketones or aldehydes.

Reduction: Reduction reactions can convert it into different amine derivatives.

Substitution: Nucleophilic substitution reactions can introduce various functional groups at the 4-position.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and nucleophiles like sodium azide. The reaction conditions typically involve controlled temperatures and inert atmospheres to prevent unwanted side reactions.

Major Products Formed

The major products formed from these reactions include fluorinated amines, ketones, and substituted pyrrolidines, which can be further utilized in various chemical syntheses.

科学研究应用

Pharmaceutical Development

(2S,4S)-4-Fluoropyrrolidine-2-carboxamide hydrochloride serves as a scaffold in drug discovery. Its ability to modulate enzyme activity makes it a candidate for developing new pharmaceuticals targeting various diseases, particularly cancer and inflammatory conditions.

Case Study: FAP Inhibition

Recent studies have highlighted the compound's inhibitory effects on fibroblast activation protein (FAP), which is implicated in cancer progression. For instance, tracers synthesized using this compound demonstrated promising tumor uptake in preclinical models, suggesting its utility in targeted cancer therapies .

Chemical Synthesis

The compound acts as a building block for synthesizing complex organic molecules. It is utilized in various chemical reactions:

- Oxidation : Converts to corresponding ketones or aldehydes.

- Reduction : Produces different amine derivatives.

- Substitution : Introduces various functional groups at the 4-position.

These reactions allow researchers to create fluorinated amines, ketones, and substituted pyrrolidines for further applications .

Biological Research

In biological studies, this compound is used to investigate enzyme mechanisms and protein-ligand interactions. Its structural properties enhance its binding affinity to specific molecular targets.

Binding Affinity Studies

In vitro studies have reported varying IC50 values indicating the potency of derivatives against FAP. For example:

| Compound | IC50 (nM) |

|---|---|

| (2S,4S)-4-Fluoropyrrolidine | 3.3 |

| (4R)-Fluoropyrrolidine | 1000 |

These results demonstrate that modifications at the C4 position significantly influence the compound's binding affinity and biological activity .

作用机制

The mechanism of action of (2S,4S)-4-Fluoropyrrolidine-2-carboxamide hydrochloride involves its interaction with specific molecular targets, such as enzymes or receptors. The fluorine atom at the 4-position enhances its binding affinity and specificity, allowing it to modulate the activity of its targets effectively. This can lead to the inhibition or activation of specific biochemical pathways, depending on the nature of the target .

相似化合物的比较

Comparison with Structural Analogs

Substituent Variations in the Pyrrolidine Ring

Table 1: Comparison of Substituents and Physicochemical Properties

Key Observations :

- Fluorine vs. Methoxy : The fluorine atom’s smaller size and electronegativity favor tighter binding to hydrophobic pockets compared to the bulkier methoxy group, which may reduce steric hindrance in certain targets .

- Fluorine vs.

- Amino Substitution: The amino group’s basicity enables salt formation (e.g., dihydrochloride), enhancing aqueous solubility for intravenous applications .

Stereochemical Variations

Table 2: Impact of Stereochemistry on Properties

Key Observations :

Functional Group Modifications

Table 3: Carboxamide vs. Carboxylic Acid Derivatives

Key Observations :

- Carboxamide : The neutral carboxamide group is favorable for passive diffusion across cell membranes, making it suitable for oral drug candidates .

- Carboxylic Acid : The ionizable carboxylic acid group improves water solubility but may require esterification (e.g., methyl ester) to enhance bioavailability .

生物活性

(2S,4S)-4-Fluoropyrrolidine-2-carboxamide hydrochloride is a compound of significant interest in medicinal chemistry due to its unique structural features and potential biological activities. This article provides a comprehensive overview of its biological activity, mechanisms of action, and applications in drug development.

Structural Characteristics

The compound is characterized by:

- Pyrrolidine Ring : A five-membered ring structure that contributes to its biological interactions.

- Fluorine Substitution : The presence of a fluorine atom at the 4-position enhances its binding properties and bioactivity.

- Carboxamide Group : Located at the 2-position, this functional group is crucial for its interaction with biological targets.

The biological activity of this compound is largely attributed to its ability to interact with specific molecular targets, such as enzymes and receptors. The fluorine atom is believed to enhance the compound's binding affinity, allowing it to modulate various biochemical pathways effectively. This interaction can lead to either the inhibition or activation of specific enzymatic activities, which is essential for its role as a potential therapeutic agent .

1. Pharmacological Potential

The compound has demonstrated potential as a scaffold for drug discovery due to its unique structure. It serves as a starting material for synthesizing more complex molecules that may exhibit enhanced biological activities.

2. Inhibitory Activity

Recent studies have highlighted the compound's inhibitory effects on fibroblast activation protein (FAP), which is implicated in cancer progression. For instance:

- The synthesized tracers containing (2S,4S)-4-fluoropyrrolidine-2-carbonitrile showed promising tumor uptake in preclinical models, suggesting its utility in targeted cancer therapies .

3. Binding Affinity Studies

In vitro studies have reported various IC50 values indicating the potency of (2S,4S)-4-fluoropyrrolidine derivatives against FAP:

These results demonstrate that modifications at the C4 position significantly influence the compound's binding affinity and biological activity.

Case Study 1: FAP Inhibition

A study focused on developing FAP-targeted radioligands utilized (2S,4S)-4-fluoropyrrolidine-2-carbonitrile as a pharmacophore. The results indicated that this scaffold could be optimized for higher potency in inhibiting FAP, thus enhancing tumor imaging and treatment efficacy .

Case Study 2: Drug Development

Research has shown that (2S,4S)-4-fluoropyrrolidine derivatives can be integrated into new drug candidates aimed at various diseases, including cancer and inflammatory conditions. The compound's ability to modulate enzyme activity makes it a valuable tool in pharmacology .

Summary Table of Biological Activities

| Compound Name | Target | IC50 Value (nM) | Application |

|---|---|---|---|

| SB03045 | FAP | 1.59 ± 0.45 | Cancer Imaging |

| SB03058 | FAP | 0.68 ± 0.09 | Cancer Therapy |

| FAPI-04 | FAP | 4.11 ± 1.42 | Diagnostic Imaging |

常见问题

Basic: What are the common synthetic routes for (2S,4S)-4-Fluoropyrrolidine-2-carboxamide hydrochloride?

Answer:

The synthesis typically involves stereoselective fluorination of pyrrolidine precursors or chiral resolution of racemic mixtures. Key steps include:

- Ring-opening fluorination : Starting from epoxide or aziridine intermediates, fluorination is achieved using agents like KF or Selectfluor under controlled conditions to preserve stereochemistry .

- Chiral resolution : Racemic mixtures (e.g., rac-(2R,4S)-4-fluoropyrrolidine-2-carboxamide) are separated using chiral HPLC columns or enzymatic resolution to isolate the desired (2S,4S) enantiomer .

- Amidation : Carboxylic acid intermediates are converted to carboxamides via coupling agents (e.g., HATU or EDC) in anhydrous solvents .

Advanced: How can the stereochemical integrity of the (2S,4S) configuration be preserved during synthesis?

Answer:

- Chiral auxiliaries : Use of Boc-protected pyrrolidine derivatives (e.g., (2S,4R)-Boc-4-phenyl-pyrrolidine-2-carboxylic acid) to stabilize the stereogenic centers during fluorination .

- Asymmetric catalysis : Transition-metal catalysts with chiral ligands (e.g., Ru-based systems) can enforce stereoselectivity in hydrogenation or fluorination steps .

- X-ray validation : Single-crystal X-ray diffraction (as in (2S,4R)-4-Fluoropyrrolidinium-2-carboxylate studies) confirms configuration post-synthesis .

Basic: What analytical techniques are recommended for characterizing this compound?

Answer:

- HPLC : Purity assessment (≥97% by reverse-phase HPLC) and chiral separation .

- NMR : NMR confirms fluorination position; / NMR verifies backbone structure .

- Mass spectrometry : High-resolution MS (HRMS) validates molecular weight (e.g., 291.35 g/mol for related compounds) .

- X-ray crystallography : Resolves stereochemical ambiguities .

Advanced: How does the fluorine substitution at the 4-position influence the compound’s conformational behavior?

Answer:

- Steric and electronic effects : Fluorine’s electronegativity restricts pyrrolidine ring puckering, favoring a C-exo conformation, as observed in X-ray studies of fluoropyrrolidine derivatives .

- Hydrophobic interactions : The 4-fluoro group enhances membrane permeability in bioactive analogs, critical for in vitro assays .

- Hydrogen bonding : Fluorine may disrupt intra- or intermolecular H-bonding, altering solubility or crystallization patterns .

Advanced: What strategies address low yields in the final amidation step of the synthesis?

Answer:

- Coupling optimization : Use of HATU/DIPEA in DMF or DCM improves carboxamide formation efficiency .

- Protecting groups : Temporary Boc or Fmoc protection of the pyrrolidine nitrogen prevents side reactions .

- Solvent control : Anhydrous conditions reduce hydrolysis of activated intermediates (e.g., NHS esters) .

Basic: What are the solubility properties and recommended storage conditions?

Answer:

- Solubility : Typically soluble in polar aprotic solvents (e.g., DMSO, DMF) but poorly in water. Hydrochloride salts may require acidic aqueous buffers for dissolution .

- Storage : Store at room temperature in airtight containers with desiccants to prevent hydrolysis. For long-term stability, lyophilize and store at -20°C .

Advanced: How to resolve discrepancies in reported bioactivity data for this compound?

Answer:

- Purity verification : Re-analyze batches via HPLC and NMR to rule out impurities or racemic contamination .

- Assay standardization : Ensure consistent cell lines (e.g., HEK293 for receptor studies) and buffer conditions (pH, ionic strength) across experiments .

- Conformational analysis : Compare computational (DFT) and experimental (X-ray) data to confirm bioactive conformers .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。